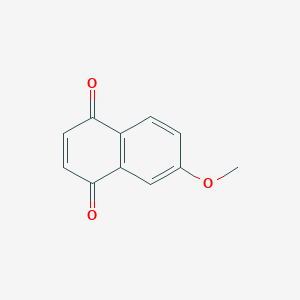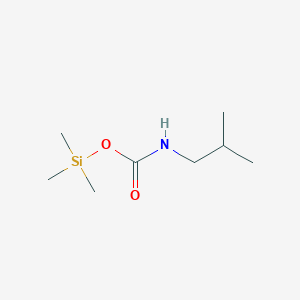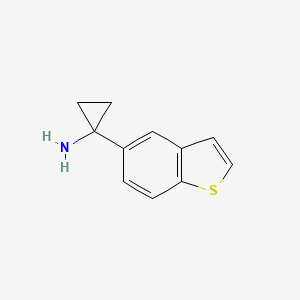
1-(1-Benzothiophen-5-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-5-yl)cyclopropan-1-amine is an organic compound with the molecular formula C11H11NS It features a cyclopropane ring attached to a benzothiophene moiety, which is a sulfur-containing heterocycle
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Benzothiophene Derivatives: One common method involves the cyclopropanation of benzothiophene derivatives using diazo compounds under catalytic conditions. For example, the reaction of 1-benzothiophene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Amination Reactions: The introduction of the amine group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 1-(1-benzothiophen-5-yl)cyclopropan-1-ol with ammonia or an amine under acidic or basic conditions can produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(1-Benzothiophen-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation. Its effects on these pathways are being investigated for potential therapeutic applications.
Comparison with Similar Compounds
1-Benzothiophene: A simpler analog without the cyclopropane ring.
Cyclopropanamine: A simpler analog without the benzothiophene moiety.
Thiophene Derivatives: Compounds with similar sulfur-containing heterocyclic structures.
Uniqueness: 1-(1-Benzothiophen-5-yl)cyclopropan-1-amine is unique due to the combination of the benzothiophene moiety and the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11NS/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-3,6-7H,4-5,12H2 |
InChI Key |
OOZKALYPKZCVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)SC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)

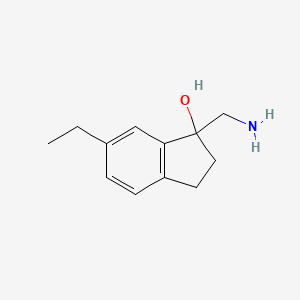

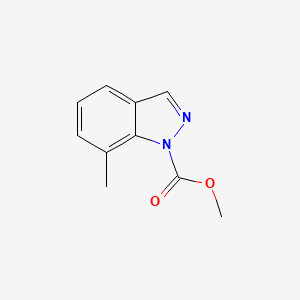
![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





